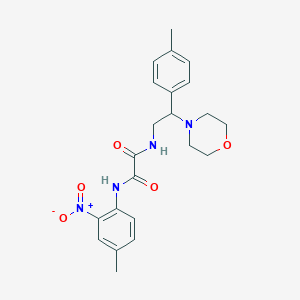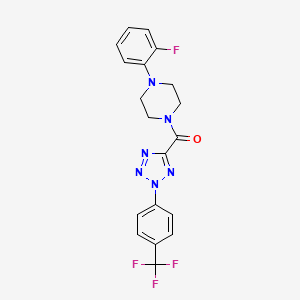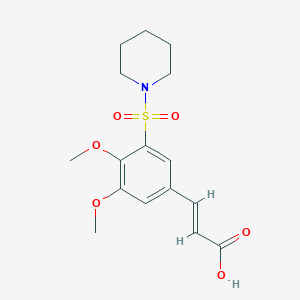
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MNPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MNPA is a small molecule inhibitor that targets a specific protein, and it has been found to have promising effects in scientific research.
Wissenschaftliche Forschungsanwendungen
Optical Storage and Birefringence in Polymers
Research on compounds with nitrophenyl groups, such as in the study by Meng et al. (1996), has demonstrated the application of azo polymers for reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, facilitated by interactions between azo and nitrophenyl side groups, enables photoinduced birefringence. This phenomenon is essential for developing materials with high optical storage capacity and reversible data recording capabilities (Meng, Natansohn, Barrett, & Rochon, 1996).
Selective Extraction of Metal Ions
Compounds containing nitrophenyl and morpholino groups have been studied for their ability to selectively extract metal ions, as demonstrated by Zhang et al. (2016). They developed a novel ligand combining hard O-donor and soft N-donors for the selective extraction of UO2^2+ from HNO3 media. This research highlights the potential application of such compounds in the separation of actinides from lanthanides, critical for nuclear waste management and recycling processes (Zhang, Yuan, Chai, & Shi, 2016).
Catalytic and Enzymatic Mimicry
The synthesis and reactivity of compounds with nitroso and morpholine groups offer insights into their use in catalytic processes and as enzyme mimics. For example, the synthesis of oxime derivatives incorporating succinimid and morpholin groups and their application as fluorescent probes for hypoxic cells underscores the versatility of these compounds in biochemical research. Such derivatives can serve as enzymatic mimics or probes in studying cellular processes, highlighting the role of nitrophenyl and morpholino functionalities in developing novel biochemical tools (Feng et al., 2016).
Conformational Studies and Drug Development
Conformational analyses of saturated heterocycles, including morpholine N-oxides, reveal the impact of structural orientation on biological activity. Studies such as those by Cook, Katritzky, and Mañas (1971) provide foundational knowledge for designing drugs with enhanced efficacy and specificity. Understanding the conformational preferences and reactivities of compounds with nitrophenyl and morpholino groups aids in the rational design of pharmacological agents (Cook, Katritzky, & Mañas, 1971).
Eigenschaften
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-15-3-6-17(7-4-15)20(25-9-11-31-12-10-25)14-23-21(27)22(28)24-18-8-5-16(2)13-19(18)26(29)30/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGPTRYQHQPBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826753.png)
![2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2826754.png)
![5-[(4-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2826755.png)

![2-[3-(Hydroxymethyl)phenoxy]ethanol](/img/structure/B2826760.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2826761.png)
![3-allyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826762.png)
![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2826764.png)
![3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2826765.png)




